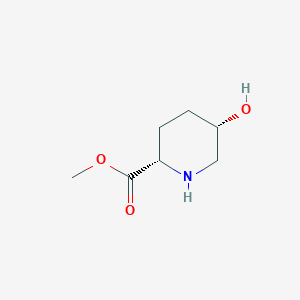

(2S,5S)-5-Hidroxipiperidina-2-carboxilato de metilo

Descripción general

Descripción

“(2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate” is a chemical compound that is a valuable precursor in the synthesis of various pharmaceuticals . It is used in the preparation of Avibactam, a novel diazabicyclooctane non-β-lactamase inhibitor .

Synthesis Analysis

The synthesis of this compound starts from commercially available ethyl-5-hydroxypicolinate and is completed in 10 steps with an overall yield of 23.9% . The synthesis features a novel lipase-catalyzed resolution .Molecular Structure Analysis

The molecular structure of “(2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate” is complex and includes a piperidine ring, which is a common feature in many pharmaceuticals .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a lipase-catalyzed resolution and a one-pot debenzylation/sulfation reaction .Aplicaciones Científicas De Investigación

Síntesis de Avibactam

Este compuesto es un precursor valioso en la síntesis de Avibactam, un ingrediente farmacéutico importante que se utiliza en combinación con otros antibióticos para combatir las bacterias resistentes a los antibióticos. La síntesis implica un paso de resolución catalizado por lipasa para producir (2S,5R)-5-((benciloxi)amino)piperidina-2-carboxilato de etilo, que es un intermedio clave .

Mecanismo De Acción

Target of Action

It is a precursor in the synthesis of avibactam , a well-known β-lactamase inhibitor . β-lactamase enzymes are the primary targets of Avibactam .

Mode of Action

Avibactam has a unique mechanism of inhibition among β-lactamase inhibitors, which is able to bind reversibly and covalently to β-lactamase .

Biochemical Pathways

As a precursor to avibactam, it contributes to the inhibition of β-lactamase enzymes . This inhibition prevents the breakdown of β-lactam antibiotics, thereby enhancing their effectiveness against bacterial infections .

Pharmacokinetics

As a precursor in the synthesis of avibactam, its properties would contribute to the overall pharmacokinetic profile of the final compound .

Result of Action

As a precursor to avibactam, it contributes to the overall action of this β-lactamase inhibitor . Avibactam enhances the effectiveness of β-lactam antibiotics by preventing their breakdown by β-lactamase enzymes .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is also relatively stable, making it suitable for use in long-term experiments. Additionally, (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate is a chiral molecule, making it potentially useful for the synthesis of other chiral molecules. The main limitation of (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate is that it is not very soluble in water, making it difficult to use in aqueous solutions.

Direcciones Futuras

(2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate has potential applications in the fields of medicine, chemistry, and biochemistry. In medicine, further research is needed to determine the potential therapeutic applications of (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate, such as its potential use in the development of new drugs and treatments. In chemistry, further research is needed to determine the potential use of (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate as a chiral catalyst in the synthesis of various molecules. Additionally, further research is needed to determine the potential use of (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate in biochemistry, such as its potential use in the development of new enzymes and catalysts. Finally, further research is needed to determine the potential use of (2S,5S)-Methyl 5-hydroxypiperidine-2-carboxylate in the development of new materials, such as polymers and nanomaterials.

Propiedades

IUPAC Name |

methyl (2S,5S)-5-hydroxypiperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-11-7(10)6-3-2-5(9)4-8-6/h5-6,8-9H,2-4H2,1H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBQWQJVUYTRDO-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@@H](CN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

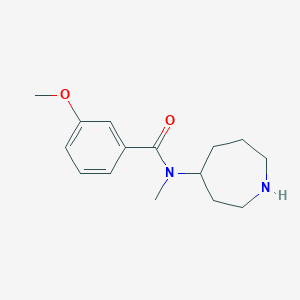

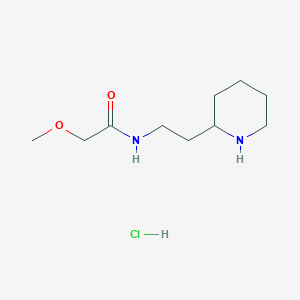

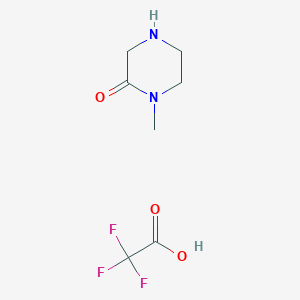

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid](/img/structure/B1390095.png)

![3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride](/img/structure/B1390096.png)

![Methyl-(6-methyl-2-piperidin-3-yl-5,6,7,8-tetra-hydro-pyrido[4,3-d]pyrimidin-4-yl)-amine diHCl](/img/structure/B1390098.png)

![Potassium 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B1390099.png)

![3-[(3-Fluorobenzyl)oxy]azetidine hydrochloride](/img/structure/B1390102.png)

![[(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]-methylamine hydrochloride](/img/structure/B1390103.png)

![4-(5-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/structure/B1390106.png)

![4-[(E)-2-(3-fluorophenyl)vinyl]pyridine hydrochloride](/img/structure/B1390111.png)